REACTION_CXSMILES
|
C[Si](C)(C)[O:3][C:4]([CH3:16])([CH3:15])[C:5]([C:7]1[CH:12]=[CH:11][C:10]([S:13][CH3:14])=[CH:9][CH:8]=1)=[O:6].[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]>C1COCC1>[OH:3][C:4]([CH3:16])([CH3:15])[C:5]([C:7]1[CH:12]=[CH:11][C:10]([S:13][CH3:14])=[CH:9][CH:8]=1)=[O:6] |f:1.2|
|
Name
|
2-trimethylsilyloxy-4'-(methylthio)isobutyrophenone
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
C[Si](OC(C(=O)C1=CC=C(C=C1)SC)(C)C)(C)C
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 10 mL of NH4OAc buffer
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 4:1 hexane/EtOAc
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)C1=CC=C(C=C1)SC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 mg | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |